(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound with a molecular formula of C27H25N5O5S and a molecular weight of 531.595 g/mol . This compound features a triazole ring, a phenyl group, and a dimethoxyphenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves multiple stepsThe final step involves the attachment of the acetic acid moiety .
Industrial Production Methods
the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and phenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-{(E)-[({[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid): Similar structure but with a pyrazole ring instead of a triazole ring.
(2-{(E)-[({[4,5-Diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono)methyl]phenoxy}acetic acid): Similar structure but with diphenyl groups instead of dimethoxyphenyl groups.
Uniqueness
The uniqueness of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a key feature that differentiates it from other similar compounds .
Properties
Molecular Formula |
C27H25N5O6S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H25N5O6S/c1-36-22-13-12-18(14-23(22)37-2)26-30-31-27(32(26)20-9-4-3-5-10-20)39-17-24(33)29-28-15-19-8-6-7-11-21(19)38-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+ |
InChI Key |
IQUJWZJNDSPKTB-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O)OC |
Origin of Product |
United States |
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